[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)
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Overview
Description
[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane) is a complex organic compound that features a naphthalene core substituted with triphenylsilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane) typically involves the reaction of naphthalene-1,6-diol with triphenylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Naphthalene-1,6-diol+2(Triphenylsilyl chloride)→[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)+2HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the silane groups.
Substitution: The triphenylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which [Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane) exerts its effects is primarily through its ability to interact with various molecular targets. The compound’s structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which can influence its reactivity and binding affinity. These interactions are crucial in its applications in catalysis, material science, and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane): Similar in structure but with different substitution positions on the naphthalene ring.
[Naphthalene-2,3-diylbis(oxy)]bis(triphenylsilane): Another isomer with distinct chemical properties due to the different positioning of the oxy groups.
Uniqueness
[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane) is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
653601-74-2 |
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Molecular Formula |
C46H36O2Si2 |
Molecular Weight |
676.9 g/mol |
IUPAC Name |
triphenyl-(5-triphenylsilyloxynaphthalen-2-yl)oxysilane |
InChI |
InChI=1S/C46H36O2Si2/c1-7-21-39(22-8-1)49(40-23-9-2-10-24-40,41-25-11-3-12-26-41)47-38-34-35-45-37(36-38)20-19-33-46(45)48-50(42-27-13-4-14-28-42,43-29-15-5-16-30-43)44-31-17-6-18-32-44/h1-36H |
InChI Key |
YHUPCSLZNYMXLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC5=C(C=C4)C(=CC=C5)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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